Catalytic Degradation vs. Inhibition
AK-2292 functions as a PROTAC degrader, catalytically eliminating STAT5A/B proteins, whereas traditional inhibitors like STAT5-IN-1 only bind the SH2 domain to inhibit dimerization [1]. The degradation mechanism provides a sustained pharmacodynamic effect that persists beyond compound washout, a characteristic unattainable by reversible inhibitors [1][2].
| Evidence Dimension | Mechanism of Action & Pharmacodynamic Sustainability |
|---|---|
| Target Compound Data | PROTAC degrader; induces complete STAT5 protein degradation (Dmax >90% in KU812 cells); sustained STAT5 depletion after washout |
| Comparator Or Baseline | STAT5-IN-1: SH2 domain inhibitor (IC50 ~47 μM). JPX-0750: Non-PROTAC degrader, also induces degradation but is not intra-STAT-family selective. IST5-002: Transcriptional inhibitor (IC50 1.5–3.5 μM). |
| Quantified Difference | Mechanism: Degradation vs. Inhibition. AK-2292 DC50 is 0.10 μM in KU812 CML cells. STAT5-IN-1 IC50 is 47 μM (>400-fold weaker). IST5-002 IC50 is 1.5 μM (15-fold weaker). |
| Conditions | KU812 CML cell line for AK-2292 DC50; STAT5β isoform for STAT5-IN-1 IC50; cell-free transcriptional assay for IST5-002. |
Why This Matters
The catalytic degradation mechanism provides superior potency and sustained target suppression, making AK-2292 the only tool capable of achieving complete, long-lasting STAT5 pathway ablation for loss-of-function studies.
- [1] Kaneshige, A. et al. A selective small-molecule STAT5 PROTAC degrader capable of achieving tumor regression in vivo. Nat. Chem. Biol. 19, 703–711 (2023). View Source
- [2] Kaneshige, A. et al. Discovery of a Potent and Selective STAT5 PROTAC Degrader with Strong Antitumor Activity In Vivo in Acute Myeloid Leukemia. J. Med. Chem. 66, 2717–2743 (2023). View Source
